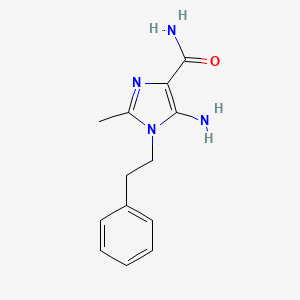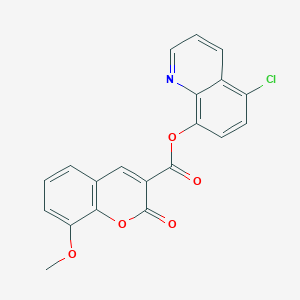![molecular formula C23H28FN3O2 B5417182 3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5417182.png)
3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic use in treating various diseases.
作用機序
3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol selectively inhibits the activity of BTK, a protein that plays a key role in immune cell signaling. BTK is involved in the activation of B cells, which produce antibodies that help the body fight infections. In addition, BTK is involved in the activation of other immune cells, such as macrophages and dendritic cells. By inhibiting BTK, this compound may reduce the activity of these immune cells and prevent the development of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to selectively inhibit the activity of BTK, leading to a reduction in the activity of immune cells that contribute to the development of autoimmune and inflammatory diseases. In preclinical studies, this compound has been shown to reduce the growth of cancer cells and reduce inflammation. This compound has also been shown to have a favorable safety profile in preclinical studies.
実験室実験の利点と制限
3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol has several advantages for lab experiments, including its selectivity for BTK and its favorable safety profile. However, this compound may have limitations in certain experiments, such as those that require the inhibition of other proteins or pathways. In addition, this compound may have different effects in different cell types or disease models.
将来の方向性
There are several future directions for the study of 3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol. One direction is to further investigate the potential therapeutic use of this compound in cancer, autoimmune disorders, and inflammatory diseases. Another direction is to study the effects of this compound in combination with other drugs or therapies. In addition, future studies may investigate the potential use of this compound in other diseases or conditions that involve immune cell signaling. Finally, further optimization of the synthesis method for this compound may lead to increased yield and purity, which could facilitate further studies of this compound.
合成法
The synthesis of 3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol involves several steps, including the preparation of the key intermediate, 3-(4-(2-fluorophenyl)piperazin-1-yl)-1-(3-piperidin-1-ylpropyl)-1,3-dihydro-2H-benzimidazol-2-one. This intermediate is then reacted with 2-methylphenol to produce this compound. The synthesis process has been optimized to increase the yield and purity of this compound.
科学的研究の応用
3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol has been studied for its potential therapeutic use in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. This compound has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in immune cell signaling. By inhibiting BTK, this compound may reduce the activity of immune cells that contribute to the development of autoimmune and inflammatory diseases.
特性
IUPAC Name |
[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(3-hydroxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-17-19(7-4-10-22(17)28)23(29)27-11-5-6-18(16-27)25-12-14-26(15-13-25)21-9-3-2-8-20(21)24/h2-4,7-10,18,28H,5-6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDPWFDGUKOPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5417103.png)
![5-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B5417109.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide](/img/structure/B5417111.png)

![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5417127.png)

![N-(2-cyanophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B5417140.png)
![N-ethyl-6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B5417146.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5417151.png)
![N-ethyl-1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}pyrrolidine-3-carboxamide](/img/structure/B5417157.png)
![1-(difluoromethyl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5417166.png)
![ethyl 2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5417167.png)
![N-allyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5417176.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5417208.png)